3-amino-1-(2-methylpropyl)urea

Overview

Description

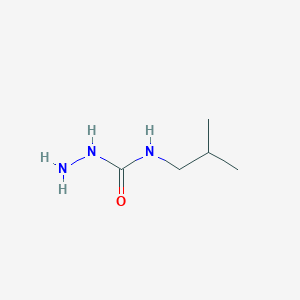

3-amino-1-(2-methylpropyl)urea is an organic compound with the molecular formula C5H13N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by an amino group and an isobutyl group

Mechanism of Action

Target of Action

The primary target of 3-amino-1-(2-methylpropyl)urea is the urease enzyme , specifically the metallochaperone UreG . Urease plays a crucial role in microbial infection, and its inhibition can lead to attenuated virulence of the pathogen .

Mode of Action

This compound interacts with its target by inhibiting the urease maturation process . This process involves the functional perturbation of UreG, which disrupts the insertion of nickel into the apo-urease . This unusual mode of action results in the inhibition of urease activity .

Biochemical Pathways

The compound affects the urea cycle , a series of biochemical reactions that convert highly toxic ammonia to urea for excretion . This cycle occurs in ureotelic organisms, primarily in the liver and to a lesser extent in the kidneys .

Pharmacokinetics

Similar compounds like urea are known to be used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . More research is needed to understand the ADME properties of this compound.

Result of Action

The result of the compound’s action is the inhibition of urease activity , which leads to the attenuation of the virulence of the pathogen . This could potentially be used in the development of antimicrobials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-methylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of the desired product.

Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . This reaction proceeds through a Hofmann rearrangement, generating the isocyanate intermediate in situ, which then reacts with ammonia to form the urea derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the nucleophilic addition method makes it an attractive option for industrial applications due to its eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-methylpropyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, which react with the amino group under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Formation of N-substituted ureas.

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

3-amino-1-(2-methylpropyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

N-substituted Ureas: Compounds like N-methylurea and N-ethylurea share structural similarities but differ in their substituents.

Amines: Compounds such as isobutylamine and tert-butylamine have similar alkyl groups but lack the urea moiety.

Uniqueness

3-amino-1-(2-methylpropyl)urea is unique due to its combination of an amino group and an isobutyl group attached to the urea core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

3-Amino-1-(2-methylpropyl)urea, with the chemical formula CHNO, is an organic compound notable for its diverse biological activities. This compound is primarily recognized for its role as a urease inhibitor, which has significant implications in various fields including biochemistry, pharmacology, and medicine. Its unique structure, featuring an amino group and an isobutyl group, allows it to interact with biological systems in a distinctive manner.

Target Enzyme: The primary target of this compound is the urease enzyme, particularly the metallochaperone UreG. This enzyme plays a crucial role in the maturation of urease, which is essential for the survival of certain pathogens.

Mode of Action: The compound inhibits the urease maturation process, leading to reduced urease activity. This inhibition results in the attenuation of the virulence of urease-positive pathogens, which are often implicated in various infections and diseases.

Biochemical Pathways: The compound also affects the urea cycle, a metabolic pathway that converts toxic ammonia into urea for excretion. By inhibiting urease activity, it can potentially alter nitrogen metabolism in affected organisms.

Pharmacokinetics

Similar compounds have been shown to possess topical applications for debridement and promoting healing in hyperkeratotic lesions. While specific pharmacokinetic data for this compound is limited, its structural similarities to other urea derivatives suggest potential bioavailability and therapeutic efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, particularly those that express urease. The inhibition of urease leads to decreased bacterial growth and virulence.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate metabolic pathways could influence cancer cell proliferation and survival. Further investigations are required to elucidate its mechanisms in cancer biology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Methylurea | N-substituted urea | Limited antimicrobial properties |

| Isobutylamine | Primary amine | General amine reactivity |

| This compound | Urea derivative | Antimicrobial, anticancer potential |

This compound is distinct due to its combination of an amino group and an isobutyl substituent, which enhances its biological interactions compared to simpler amines or other urea derivatives.

Case Studies and Research Findings

- Urease Inhibition Study : A study demonstrated that treatment with this compound resulted in significant inhibition of urease activity in Helicobacter pylori, a bacterium associated with gastric ulcers. The study highlighted a reduction in ammonia production as a result of urease inhibition, suggesting potential therapeutic applications in treating infections caused by this pathogen .

- Metabolomic Analysis : Another investigation focused on dietary amino acids and their effects on metabolic profiles revealed that compounds like this compound could influence metabolic pathways related to insulin signaling and oxidative stress. This study provides insights into how this compound might affect broader physiological processes .

- Anticancer Research : Preliminary findings from cell line studies indicate that this compound may inhibit cancer cell proliferation through modulation of key metabolic pathways involved in cell growth and survival .

Properties

IUPAC Name |

1-amino-3-(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBSWVUVFXMIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878761 | |

| Record name | 4-I-BUTYLSEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79353-74-5 | |

| Record name | 4-I-BUTYLSEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(2-methylpropyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.